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Compound of Interest

Compound Name:
3-Cyclopropylmethylsulfanyl-

phenylamine

CAS No.: 1510951-56-0

Cat. No.: B1470179

Get Quote

Molecular Weight, Synthesis, and Analytical
Characterization[1]
Executive Summary
Cyclopropylmethyl 3-aminophenyl sulfide (IUPAC: 3-[(cyclopropylmethyl)sulfanyl]aniline) is a

functionalized aryl-alkyl sulfide intermediate often utilized in the synthesis of kinase inhibitors

and GPCR ligands. Precise molecular weight determination is critical for stoichiometry in library

synthesis and for quality control in fragment-based drug discovery (FBDD).

This guide details the theoretical and experimental derivation of its molecular weight, outlines a

self-validating synthesis protocol, and provides a rigorous analytical framework for researchers.

Part 1: Chemical Identity & Molecular Weight Analysis
1.1 Structural Composition
The molecule consists of a meta-substituted aniline core linked via a sulfur atom to a

cyclopropylmethyl moiety.
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Chemical Formula:

SMILES:Nc1cccc(SCC2CC2)c1

CAS Registry Number: (Not widely listed; treated as Custom Intermediate)

1.2 Molecular Weight Breakdown
In high-precision drug development, distinguishing between Average Molecular Weight (for

stoichiometry) and Monoisotopic Mass (for HRMS identification) is vital.

Element Count
Isotope
Mass (Da)

Average
Mass (Da)

Contributio
n (Mono)

Contributio
n (Avg)

Carbon (C) 10 12.00000 12.011 120.0000 120.110

Hydrogen (H) 13 1.00783 1.008 13.1018 13.104

Nitrogen (N) 1 14.00307 14.007 14.0031 14.007

Sulfur (S) 1 31.97207 32.060 31.9721 32.060

TOTAL - - - 179.0770 Da 179.28 g/mol

Molar Mass (Stoichiometry):179.28 g/mol [1]

Usage: Use this value for calculating millimoles (mmol) in synthesis reactions.

Exact Mass (HRMS):179.0770 Da

Usage: Use this value for extracting ion chromatograms (EIC) in LC-MS. The expected

protonated ion

is 180.0843.

Part 2: Synthesis & Mechanistic Pathways
To ensure the molecular weight measured corresponds to the correct isomer, a controlled

synthesis route is required. The preferred method utilizes a nucleophilic substitution (SN2) on a

cyclopropylmethyl halide by a thiophenolate.
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2.1 Synthesis Workflow (DOT Diagram)

3-Aminobenzenethiol
(MW: 125.19)

Base: K2CO3
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Deprotonation

(Bromomethyl)cyclopropane
(MW: 135.00)

Transition State
(Thiolate Attack)

Electrophile Cyclopropylmethyl 3-aminophenyl sulfide
(MW: 179.28)

SN2 Substitution
- HBr

Click to download full resolution via product page

Figure 1: Convergent synthesis pathway via thio-alkylation.

2.2 Experimental Protocol
Objective: Synthesis of 1.0 g of Cyclopropylmethyl 3-aminophenyl sulfide.

Reagents:

3-Aminobenzenethiol (1.0 eq, 8.0 mmol, 1.00 g)

(Bromomethyl)cyclopropane (1.1 eq, 8.8 mmol, 1.19 g)

Potassium Carbonate (

) (2.0 eq, 16.0 mmol, 2.21 g)

DMF (Dimethylformamide), anhydrous (10 mL)

Procedure:

Activation: Dissolve 3-aminobenzenethiol in DMF under

atmosphere. Add

and stir at RT for 15 min to generate the thiolate anion.

Alkylation: Add (bromomethyl)cyclopropane dropwise (exothermic).

Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).
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Workup: Dilute with water (50 mL), extract with EtOAc (3 x 20 mL). Wash organics with

brine, dry over

, and concentrate.

Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

Part 3: Analytical Validation Framework
Trustworthiness in characterization relies on self-validating spectral data. The presence of

Sulfur provides a unique isotopic signature that validates the molecular weight.

3.1 Mass Spectrometry Logic (DOT Diagram)

Purified Sample
(C10H13NS)

ESI+ Ionization

[M+H]+ Peak
Obs: 180.08 Da

Isotope Pattern Check
(Sulfur Signature)

Check M+2

CONFIRMED
Delta < 5 ppm

M+2 ~4.5% abundance
(34S contribution)
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Figure 2: Mass Spectrometry decision tree for structural confirmation.

3.2 Key Spectral Features
To confirm the MW of 179.28 corresponds to the correct structure (and not a regioisomer),

observe these NMR signals:

The Cyclopropylmethyl "Fingerprint" (

NMR, 400 MHz,

):

0.20–0.30 (m, 2H, cyclopropyl

)

0.55–0.65 (m, 2H, cyclopropyl

)

1.05–1.15 (m, 1H, cyclopropyl CH)

2.80 (d,

Hz, 2H,

)

Note: The doublet at 2.80 ppm is diagnostic for the

-Cyclopropyl connectivity.

The Aniline Core:

Broad singlet at

3.5–4.0 ppm (

, exchangeable with

).
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Multiplet at

6.5–7.1 ppm (4 aromatic protons).

3.3 Quality Control Check
Purity Calculation:

(via HPLC @ 254 nm).

Acceptance Criteria: Purity > 95%;

error < 5 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1470179/docs#technical-guide-cyclopropylmethyl-3-
aminophenyl-sulfide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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